molecular formula C21H32O15 B10752666 Rehmannioside A

Rehmannioside A

Cat. No.: B10752666
M. Wt: 524.5 g/mol
InChI Key: DTNSOISBYQKHCS-XTOBSYSVSA-N
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Description

Rehmannioside A is an iridoid glycoside compound primarily isolated from the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rehmannioside A involves multiple steps, starting from the extraction of the iridoid glycosides from Rehmannia glutinosa. The process typically includes hydrolysis, purification, and crystallization steps to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from Rehmannia glutinosa roots. The roots are first dried and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Rehmannioside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Mechanism of Action

Rehmannioside A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Rehmannioside A is compared with other iridoid glycosides such as:

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C21H32O15

Molecular Weight

524.5 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

DTNSOISBYQKHCS-XTOBSYSVSA-N

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

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